Vanoxonin is a bacterial metabolite that has been found in S. hirsuta. It forms a complex with vanadium, and the complex inhibits thymidylate synthetase with an IC50 value of 0.7 µg/ml. The vanoxonin-vanadium complex is cytotoxic to L1210 leukemia cells (MIC = 25 µg/ml) and increases survival in Ehrlich murine spontaneous adenocarcinoma and L1210 mouse tumor models. Vanoxonin is a new inhibitor of thymidylate synthetase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glycosides of wogonin. Induces cell cycle arrest at G1 phase. Promotes differentiation. Shows antiproliferative and antiangiogenic effects in vivo. Orally active. Wogonoside is an active metabolite of wogonin and a flavonoid that has been found in S. baicalensis and has anti-inflammatory and anticancer activities. It decreases the levels of IL-1β, TNF-α, and IL-6 and inhibits the activation of NF-κB and the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome in THP-1 cells differentiated with phorbol 12-myristate 13-acetate (PMA;). Wogonoside (25 and 50 mg/kg) decreases colonic pathological damage and the activity of myeloperoxidase and inducible nitric oxide synthase (iNOS), as well as inhibits NF-κB and NLRP3 inflammasome activation in the colon in a mouse model of colitis induced by dextran sulfate sodium. It inhibits phosphorylation of the mammalian target of rapamycin (mTOR), as well as inhibits the growth of (IC50 = 133.9 µM), and induces autophagy in, MDA-MB-231 breast cancer cells. Wogonoside (50-100 µM) inhibits tube formation by human umbilical vein endothelial cells (HUVECs) and increases Wnt3a levels and β-catenin phosphorylation in MCF-7 cells and reduces tumor growth and angiogenesis in an MCF-7 mouse xenograft model when administered at a dose of 80 mg/kg. Wogonoside analytical standard provided with w/w absolute assay, to be used for quantitative titration. Natural product derived from plant source. Wogonin 7-O-beta-D-glucuronide is the glycosyloxyflavone which is the 7-O-glucuronide of wogonin. It is a glycosyloxyflavone, a monomethoxyflavone, a monohydroxyflavone, a monosaccharide derivative and a beta-D-glucosiduronic acid. It derives from a wogonin. It is a conjugate acid of a wogonin 7-O-beta-D-glucuronate.
WNK-IN-B, also known as Compound B, is a Wnk signalling inhibitor. WNK-IN-B is a cell-permeable diaminoacridine derivative that targets the CCT domain of SPAK and OSR1 via reversible binding It has been shown to selectively suppress hypotonic shock-induced WNK signaling pathway activation in mpkDCT and MOVAS (100 µM) cultures without affecting p38 MAPK phosphorylation.
Wollastonite is an industrial mineral comprised chemically of calcium, silicon and oxygen. It has been determined to have low biopersistence in both in vivo and in vitro studies, which probably accounts for its relative lack of toxicity. Earlier morbidity studies of mining/mineral processing facilities indicated that exposure to wollastonite might result in pleural plaques (Finland) or decrements in certain measures of lung function (New York). More recent analysis of data from an ongoing health surveillance program at one facility (New York) indicates that there are no pleural plaques or interstitial lung disease or decrements in lung function among never smokers or former smokers occupationally exposed to wollastonite. This result probably reflects continued reduction in exposures as part of an ongoing product stewardship program at this facility and suggests that wollastonite has relatively low toxicity as currently managed.
WP1066 is a cell-permeable inhibitor of STAT3 that directs dephosphorylation and nuclear export of constitutively phosphorylated STAT3 in U87-MG and U373-MG malignant glioma cells when given at a concentration of 10 µM. It also induces apoptosis in U87-MG (IC50 = 5.6 µM) and U373-MG (IC50 = 3.7 µM) cells. WP1066 is orally bioavailable, crosses the blood-brain barrier, and demonstrates in vivo activity, including immune activation as indicated by the up-regulation of CD80 and CD86 and the induction of proliferation of effector T cells. In addition to inducing apoptosis in cancer cells, WP1066 suppresses vascular smooth muscle cell proliferation after vascular injury in mice and prevents seizures following brain injury in rats. A cell-permeable inhibitor of STAT3 that directs dephosphorylation and nuclear export of constitutively phosphorylated STAT3 in U87-MG and U373-MG malignant glioma cells STAT3 Inhibitor WP1066 is an orally bioavailable, small molecule inhibitor of signaling transducer and activator 3 (STAT3), with potential antineoplastic and immunomodulatory activities. Upon administration, STAT3 inhibitor WP1066 blocks the intranuclear translocation of p-STAT, thereby suppressing STAT3 signaling and decreasing the levels of downstream products including c-Myc. Additionally, WP1066 may upregulate costimulatory molecules including CD80 and CD86 on human microglia, and reverse glioma cancer stem cell (gCSC)-mediated innate and adaptive immune suppression allowing for the restoration of antitumor effector immune responses. The STAT3 pathway is overly active in many cancer types and is implicated in CSC-mediated growth, recurrence and resistance to conventional chemotherapies. WP1066 has been used in trials studying the treatment of Melanoma, Brain Cancer, Solid Tumors, and Central Nervous System Neoplasms.
WP 652 is a bisdaunorubicin that binds to DNA and behaves similarly to other anticancer bis-intercalating antibiotics, such as triostine A and echinomycin.